N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2.BrH/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;/h1-7,10,12,19-20H,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARTXBJPXNJJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-49-8 | |
| Record name | 1H-Indole-3-ethanamine, N-[(3-chlorophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS No. 1609400-49-8) is a compound of significant interest in pharmacological research due to its structural similarities to various bioactive molecules, particularly those interacting with serotonin receptors. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C17H18BrClN2
- Molecular Weight : 365.7 g/mol
- IUPAC Name : N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine; hydrobromide
This compound exhibits notable interactions with serotonin receptors, particularly the 5-HT2A receptor. The introduction of the chlorobenzyl group enhances its binding affinity and potency compared to other analogs. Studies indicate that modifications in the benzyl moiety significantly influence the compound's pharmacological profile.
Serotonin Receptor Interaction
Research has shown that N-benzylated derivatives, such as this compound, can exhibit high potency at serotonin receptors. Specifically, the compound has demonstrated:
- 5-HT2A Receptor Affinity : The compound's binding affinity is significantly enhanced due to the chlorobenzyl substitution, which stabilizes receptor interactions.
- Functional Activity : It acts as a partial agonist at the 5-HT2A receptor, which may contribute to its psychoactive effects.
The following table summarizes the binding affinities of various derivatives at the 5-HT2A receptor:
| Compound Name | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| This compound | 1.48 | 5-HT2A |
| N-benzyltryptamine | 5.0 | 5-HT2A |
| 4-bromo-N-benzyltryptamine | 10.0 | 5-HT2A |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including leukemia and breast cancer cells. The results indicate that:
- The compound exhibits significant cytotoxicity against multiple myeloma cell lines (OPM-2) and leukemia cell lines (K562, NB4).
The following table presents IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 7.5 |
| NB4 | 6.0 |
| OPM-2 | 4.5 |
Study on Psychotropic Effects
A study published in Nature examined the psychotropic effects of various N-benzyl tryptamines, including this compound. Subjects reported altered sensory perceptions and mood changes consistent with serotonergic activity, reinforcing the compound's potential as a psychoactive agent.
Risk Assessment and Regulatory Considerations
Due to its structural similarities to known psychoactive substances, regulatory bodies have monitored compounds like this compound closely. The European Monitoring Centre for Drugs and Drug Addiction has included this compound in risk assessments due to associated non-fatal intoxications reported across member states.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide with structurally related compounds, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.
Structural Analogues of Tryptamine Derivatives
Substituent Effects on Physicochemical Properties
- Chlorobenzyl vs.
- Halogen Position : 3-Chloro (target) vs. 4-fluoro (): The meta-chloro position may sterically hinder metabolic enzymes (e.g., CYP450) more effectively than para-fluoro, altering half-life .
- Hydrobromide Salt : Enhances aqueous solubility compared to freebase analogs (e.g., NBOMe freebases require acidic conditions for dissolution) .
Inferred Pharmacological Profiles
- Serotonin Receptor Affinity : The 3-chlorobenzyl group may confer selectivity for 5-HT1A/2A receptors, similar to NBOMe compounds, but with reduced potency due to simpler substitution .
- Metabolic Stability : Chlorine’s electron-withdrawing effect could slow oxidative metabolism (e.g., N-dealkylation) compared to N-methyltryptamine .
Preparation Methods
Reaction Conditions
- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) selectively deprotonates the aliphatic amine (pKa ~10.5) without affecting the indole NH (pKa ~17). Sodium hydride (NaH) is avoided due to its strong basicity, which risks indole-N alkylation.
- Catalyst : Potassium iodide (KI, 0.1 eq) enhances reactivity via the Finkelstein reaction, facilitating SN2 displacement.
- Temperature and Duration : Reactions proceed at 50–60°C for 24–48 hours, yielding 65–75% of the free base.
Representative Procedure :
- Tryptamine (1.0 eq) and K₂CO₃ (2.0 eq) are suspended in anhydrous DMF.
- 3-Chlorobenzyl bromide (1.2 eq) and KI (0.1 eq) are added dropwise.
- The mixture is stirred at 60°C for 24 h, quenched with ice water, and extracted with ethyl acetate.
- The crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
Side Reactions and Mitigation
- Indole-N Alkylation : Occurs if NaH or similar strong bases are used, forming 1-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine as a byproduct. This is minimized by using K₂CO₃ and monitoring reaction progress via TLC.
- Over-Alkylation : Excess 3-chlorobenzyl bromide may lead to quaternary ammonium salts, requiring careful stoichiometric control.
Reductive Amination Approach
An alternative method employs reductive amination of 2-(1H-indol-3-yl)acetaldehyde with 3-chlorobenzylamine.
Reaction Optimization
- Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively reduces the imine intermediate.
- Yield : 50–60%, lower than alkylation due to aldehyde instability.
Procedure :
- 2-(1H-Indol-3-yl)acetaldehyde (1.0 eq) and 3-chlorobenzylamine (1.1 eq) are stirred in MeOH.
- NaBH₃CN (1.5 eq) is added portionwise at 0°C.
- After 12 h, the mixture is concentrated and purified via recrystallization (EtOH:H₂O).
Salt Formation and Purification
The free base is converted to the hydrobromide salt using hydrogen bromide (HBr).
Acid-Base Reaction
- Solvent : Ethanol or diethyl ether ensures homogeneous mixing.
- Stoichiometry : A 1:1 molar ratio of free base to HBr (48% aqueous solution) avoids excess acid.
- Crystallization : Cooling the solution to 4°C precipitates the salt, which is filtered and washed with cold ether.
Purity Analysis :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 179–181°C | Differential Scanning Calorimetry |
| Elemental Analysis | C 58.1%, H 4.8%, N 7.9% | CHN Analyzer |
| HPLC Purity | 95% | C18 Column, MeCN:H₂O |
Alternative Synthetic Strategies
Coupling Reagent-Mediated Synthesis
Carbodiimides like EDCI or HATU facilitate amide bond formation between 2-(1H-indol-3-yl)acetic acid and 3-chlorobenzylamine, followed by reduction to the amine. However, this three-step process (yield: 40–50%) is less efficient than direct alkylation.
Analytical Characterization
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide?
Methodological Answer:
The compound is synthesized via condensation between 2-(1H-indol-3-yl)ethanamine and 3-chlorobenzyl bromide, followed by hydrobromide salt formation. Key steps include:
- Amination : React the indole-ethylamine precursor with 3-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, using a base like triethylamine to neutralize HBr .
- Salt Formation : Treat the free base with hydrobromic acid in ethanol to precipitate the hydrobromide salt.
Characterization : Use 1H/13C NMR to confirm the benzyl and indole proton environments, UV-Vis for π-π* transitions of the indole ring, and mass spectrometry (ESI-MS) for molecular ion validation. Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced: How can researchers evaluate the compound’s binding affinity to serotonin receptors (e.g., 5-HT2A)?
Methodological Answer:
Use radioligand displacement assays with transfected HEK-293 cells expressing human 5-HT2A receptors:
- Incubate the compound with [³H]ketanserin (a 5-HT2A antagonist) and measure competitive binding via scintillation counting.
- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and convert to Ki values via the Cheng-Prusoff equation .
Structural Guidance : The indole-ethylamine moiety mimics endogenous serotonin, while the 3-chlorobenzyl group may enhance lipophilicity and receptor interaction .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
Perform single-crystal X-ray diffraction (SCXRD):
- Grow crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture.
- Collect data at 296 K using a Mo-Kα source (λ = 0.71073 Å). Refine structures with SHELXL, applying restraints for disordered atoms.
- Key metrics: Monoclinic system (P21/c), R factor < 0.05, and hydrogen-bonding networks (e.g., N–H···Br interactions) .
Advanced: How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
Methodological Answer:
Conduct structure-activity relationship (SAR) studies :
- Variation of Halogens : Replace the 3-chloro group with fluoro or bromo analogs. Test in vitro receptor binding and functional assays (e.g., calcium flux for 5-HT2A activation).
- Indole Modifications : Introduce methyl groups at the indole 1-position to block metabolism. Compare metabolic stability via liver microsome assays .
Findings : Chlorine enhances receptor affinity due to hydrophobic and electron-withdrawing effects, while bulkier halogens may reduce solubility .
Basic: What analytical methods ensure batch-to-batch consistency in purity and stability?
Methodological Answer:
- HPLC-PDA : Use a gradient elution (0.1% TFA in water/acetonitrile) to detect impurities at 280 nm.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (onset >200°C indicates stability).
- Karl Fischer Titration : Quantify residual water (<1% w/w) to prevent hydrobromide dissociation .
Advanced: How should researchers address contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK-293), buffer pH (7.4), and incubation times.
- Validate via Orthogonal Methods : Compare radioligand binding (Ki) with functional assays (e.g., IP1 accumulation).
- Statistical Reconciliation : Apply multivariate analysis (ANOVA) to identify outliers and confirm reproducibility across ≥3 independent experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
